Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)-
Description
Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- is an organic compound with a complex structure that includes an ethanone group, an amino group, a methoxyphenyl group, and a pyrrole ring
Properties
CAS No. |
91481-03-7 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-[4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C14H16N2O2/c1-8-12(9(2)17)13(15)14(16-8)10-6-4-5-7-11(10)18-3/h4-7,16H,15H2,1-3H3 |
InChI Key |
AVGIPTWEOCXHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2OC)N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and amino groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-amino-5-fluoro-2-methoxyphenyl)-: Similar structure but with a fluorine atom instead of a methyl group.
Ethanone, 1-(4-amino-5-chloro-2-methoxyphenyl)-: Contains a chlorine atom instead of a methyl group.
Uniqueness
Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it distinct from its analogs .
Biological Activity
Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)-, also known by its CAS number 91481-03-7, is a complex organic compound with significant biological activity. This article explores its structural characteristics, synthesis, and various biological activities, particularly focusing on its potential applications in medicinal chemistry.
Structural Characteristics
Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- features a pyrrole ring substituted with an amino group and a methoxyphenyl group . Its molecular formula is with a molecular weight of approximately 244.29 g/mol. The unique structure allows for diverse chemical reactivity and significant biological activity compared to simpler analogs.
| Property | Details |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| Structural Features | Pyrrole ring, amino group, methoxyphenyl group |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrole ring and subsequent substitutions to introduce the amino and methoxy groups. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Understanding the synthesis pathway is crucial for optimizing yields and purity in laboratory settings.
Biological Activities
Research indicates that ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyrrole compounds possess significant antimicrobial properties. For instance, related pyrrole derivatives have demonstrated MIC values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity . The presence of the amino and methoxy groups in ethanone enhances its interaction with bacterial targets.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research on similar pyrrole derivatives has indicated that modifications to the pyrrole structure can lead to increased antiproliferative activity against various cancer cell lines. For example, certain derivatives showed enhanced potency when specific functional groups were introduced or modified .
The biological activity of ethanone can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Interaction studies suggest that it can form complexes with metal ions and other biomolecules, influencing its efficacy as a therapeutic agent. This mechanism is crucial for understanding how the compound exerts its effects at a cellular level.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antibacterial Activity : A series of pyrrole derivatives were evaluated for their antibacterial properties against common pathogens. The study found that modifications at specific positions on the pyrrole ring significantly affected their MIC values .
- Anticancer Evaluations : Research focused on the antiproliferative effects of pyrrole-based compounds revealed that certain substitutions could enhance activity against cancer cell lines, suggesting a promising avenue for drug development .
- In Vivo Studies : Further investigations into the pharmacokinetics and toxicity profiles of these compounds are necessary to assess their viability as therapeutic agents in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
